molecular formula C18H20Cl2O3 B5080946 1,2-dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene CAS No. 428501-79-5

1,2-dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene

Cat. No.: B5080946
CAS No.: 428501-79-5
M. Wt: 355.3 g/mol
InChI Key: XXVFZDZHGZAJIV-UHFFFAOYSA-N
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Description

1,2-dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H20Cl2O3 It is a chlorinated aromatic ether, which means it contains a benzene ring with chlorine atoms and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

    Preparation of 2-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-(2-ethoxyphenoxy)butanol: This step involves the reaction of 2-ethoxyphenol with 4-chlorobutanol in the presence of a base like sodium hydroxide.

    Synthesis of this compound: The final step involves the reaction of 4-(2-ethoxyphenoxy)butanol with 1,2-dichlorobenzene under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ether linkages can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or reduce the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or reduced aromatic compounds.

Scientific Research Applications

1,2-dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,2-dichloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene: Similar structure but with different substitution pattern.

    1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1,2-dichloro-3-[4-(2-phenoxy)butoxy]benzene: Similar structure but without the ethoxy group.

Uniqueness

1,2-dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern and the presence of both chlorine atoms and ether linkages. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1,2-dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O3/c1-2-21-15-9-3-4-10-16(15)22-12-5-6-13-23-17-11-7-8-14(19)18(17)20/h3-4,7-11H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVFZDZHGZAJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232263
Record name 1,2-Dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428501-79-5
Record name 1,2-Dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428501-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-3-[4-(2-ethoxyphenoxy)butoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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